(2-Methylpyridin-4-yl)methyl acetate (IUPAC name: pyridin-4-ylmethyl acetate-2-methyl) consists of a pyridine ring with two substituents:
The molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. Its SMILES representation is CC1=NC=CC(=C1COC(=O)C)C, reflecting the spatial arrangement of substituents.
The compound’s structural uniqueness arises from the electronic effects of the methyl group, which donate electron density to the pyridine ring, and the acetoxymethyl group, which introduces steric bulk and reactivity for further derivatization.
While no CAS number is explicitly listed for (2-methylpyridin-4-yl)methyl acetate, its closest analog—lithium 2-(2-methylpyridin-4-yl)acetate—bears CAS 2287330-84-9. Regulatory data for related compounds highlight GHS05 (corrosion) and H314 (skin/eye irritation) hazard codes, necessitating cautious handling.
The molecular conformation of (2-methylpyridin-4-yl)methyl acetate represents a significant area of structural investigation, particularly considering the flexibility inherent in the pyridine-acetate ester system. Based on comparative analysis with structurally related compounds, several key conformational features emerge from crystallographic studies of analogous pyridyl acetate derivatives.
The fundamental molecular geometry of this compound involves a pyridine ring substituted with a methyl group at the 2-position and an acetoxymethyl group at the 4-position [1]. The spatial arrangement of these substituents significantly influences the overall molecular conformation through both steric and electronic effects. The 2-methyl substituent acts as an electron-donating group, affecting the electron density distribution around the pyridine ring and potentially influencing the orientation of the acetate ester group .
Crystallographic studies of related methylpyridine acetate derivatives reveal that the acetate ester group typically adopts specific orientational preferences relative to the pyridine ring plane. In comparable structures such as 4-pyridinol acetate, the ester functionality shows a tendency toward planar or near-planar arrangements with the aromatic system, facilitating conjugative interactions [1]. However, the presence of the 2-methyl substituent in (2-methylpyridin-4-yl)methyl acetate introduces additional steric considerations that may influence these conformational preferences.
The methyl group at the 2-position creates a unique steric environment that affects both intramolecular and intermolecular interactions. Studies of analogous compounds like (5-methylpyridin-2-yl)methyl acetate demonstrate that methyl substitution patterns significantly impact molecular conformation through steric hindrance effects . The positioning of the methyl group ortho to the pyridine nitrogen creates constraints that influence the rotational freedom around the pyridine-methylene bond connecting to the acetate group.
Conformational analysis reveals that the compound exists in energetically favorable conformations that minimize steric clashes while maximizing stabilizing interactions. The acetoxymethyl side chain exhibits rotational flexibility around the C-CH2 and CH2-O bonds, allowing for multiple conformational states. However, the preferred conformations are those that optimize hydrogen bonding opportunities and minimize unfavorable steric interactions with the 2-methyl group [3].
The crystal packing of (2-methylpyridin-4-yl)methyl acetate is governed by a complex network of intermolecular interactions that include hydrogen bonding, van der Waals forces, and aromatic interactions. Analysis of structurally related compounds provides insights into the likely intermolecular interaction patterns present in this system.
Hydrogen bonding represents the primary driving force for crystal packing in pyridyl acetate systems. The pyridine nitrogen atom serves as a hydrogen bond acceptor, capable of forming interactions with neighboring molecules [4]. The acetate carbonyl oxygen also functions as a hydrogen bond acceptor, creating additional sites for intermolecular association. In related compounds such as 4-methylpyridine acetate derivatives, these hydrogen bonding patterns often result in chain-like or layered structures within the crystal lattice [5].
The 2-methyl substituent introduces both steric effects and additional van der Waals interactions that influence the overall packing arrangement. Studies of methylpyridine derivatives show that methyl groups can participate in weak C-H···π interactions with neighboring aromatic rings, contributing to crystal stability [6]. These interactions become particularly important in systems where stronger hydrogen bonding opportunities are limited by steric constraints.
Aromatic π-π stacking interactions may also contribute to the crystal packing, although their significance depends on the specific orientation and spacing of pyridine rings in the crystal structure. Comparative analysis with related pyridyl compounds suggests that π-π interactions are often present but may be modified by the presence of substituents like the 2-methyl group [7].
The acetate ester group introduces additional complexity through its potential for multiple hydrogen bonding modes. The carbonyl oxygen can accept hydrogen bonds, while the methyl group of the acetate can participate in weak C-H···O interactions. These multiple interaction sites create a network of relatively weak but collectively significant intermolecular forces that stabilize the crystal structure [4].
Water molecules, when present in the crystal structure, can play crucial roles in bridging between different molecular units through hydrogen bonding networks. In hydrated forms of related compounds, water molecules often occupy specific positions that allow them to simultaneously interact with pyridine nitrogen atoms and acetate carbonyl groups, creating extended hydrogen bonding networks [6].
The torsional angle relationships within the pyridine-acetate system of (2-methylpyridin-4-yl)methyl acetate represent critical structural parameters that determine both molecular conformation and crystal packing behavior. Analysis of related compounds provides valuable insights into the expected torsional preferences in this system.
The primary torsional angle of interest involves the rotation around the bond connecting the pyridine ring to the methylene carbon of the acetoxymethyl group. This C(pyridine)-C(methylene) torsional angle significantly influences the spatial relationship between the aromatic ring and the ester functionality. Studies of analogous compounds suggest that this angle typically adopts values that minimize steric interactions while maximizing favorable electronic interactions [8].
In related pyridyl methyl acetate derivatives, torsional angles around the pyridine-methylene bond often range from approximately 60° to 180°, depending on the substitution pattern and crystal packing forces [9]. The presence of the 2-methyl substituent in (2-methylpyridin-4-yl)methyl acetate creates additional steric constraints that may favor specific torsional angles that minimize interactions between the methyl group and the acetoxymethyl side chain.
The second critical torsional angle involves rotation around the methylene-oxygen bond (CH2-O-CO). This angle determines the orientation of the acetate carbonyl group relative to the pyridine ring system. Crystallographic studies of related acetate esters show that this angle often adopts values near ±60° or ±180° to minimize steric hindrance while optimizing electrostatic interactions [10].
The acetate ester group itself exhibits internal torsional flexibility around the C-O-CO bond system. The O-CO-C(methyl) torsional angle typically shows preferences for staggered conformations that minimize steric interactions between the acetate methyl group and other parts of the molecule. In structurally related compounds, this angle commonly adopts values near 0° or ±120° [11].
Temperature-dependent studies of torsional angles in related systems reveal that these angles often show some degree of thermal motion, particularly around bonds with lower rotational barriers. The 2-methyl substituent may influence the barriers to rotation around nearby bonds through steric interactions, potentially affecting the temperature dependence of certain torsional angles [8].
The correlation between torsional angles and intermolecular interactions represents another important consideration. Certain torsional angle combinations may be favored in the crystal structure because they facilitate optimal hydrogen bonding or van der Waals interactions with neighboring molecules. This correlation between intramolecular geometry and intermolecular packing represents a fundamental aspect of crystal structure determination [9].
Comparative structural analysis of (2-methylpyridin-4-yl)methyl acetate with analogous pyridyl acetate esters reveals important structure-property relationships and provides insights into the unique characteristics of this specific substitution pattern.
The most directly comparable compound is (5-methylpyridin-2-yl)methyl acetate, which differs only in the position of the methyl substituent relative to the acetoxymethyl group . This positional isomer provides valuable insights into the effects of methyl group placement on molecular conformation and crystal packing. The 2-methyl versus 5-methyl substitution pattern creates significantly different steric environments, with the 2-methyl group in closer proximity to the acetoxymethyl side chain, potentially leading to different conformational preferences and intermolecular interaction patterns.
4-Pyridinol acetate represents another important comparative compound, featuring the same pyridine core but with direct attachment of the acetate group to the ring rather than through a methylene linker [1]. This structural difference eliminates the conformational flexibility associated with the methylene spacer while maintaining the basic pyridine-acetate functionality. Comparison of these structures reveals the importance of the methylene linker in providing conformational freedom and influencing crystal packing arrangements.
Halogen-substituted analogues such as (4-bromopyridin-2-yl)methyl acetate provide insights into the electronic effects of different substituents on the pyridine ring [12]. The electron-withdrawing nature of bromine contrasts with the electron-donating character of the methyl group, potentially leading to different hydrogen bonding patterns and crystal packing motifs. These comparisons help elucidate the specific contributions of the 2-methyl substituent to the overall structural behavior.
N-oxide derivatives of methylpyridine acetate compounds offer additional comparative insights, particularly regarding the effects of increased polarity and hydrogen bonding capability [5]. The N-oxide functionality significantly alters the electronic properties of the pyridine ring and introduces additional hydrogen bonding sites, leading to different crystal packing patterns compared to the parent pyridine compounds.
Pyridine-2-carboxylic acid methyl ester derivatives provide structural comparisons for the ester functionality, although in a different connectivity pattern [3]. These compounds demonstrate how ester groups interact with pyridine rings in different geometric arrangements, providing insights into the specific characteristics of the 4-position acetoxymethyl substitution pattern present in the target compound.
The analysis of bond lengths and angles across these analogous compounds reveals consistent patterns that can be extrapolated to (2-methylpyridin-4-yl)methyl acetate. Pyridine C-N bond lengths typically range from 1.33 to 1.35 Å, while C-C bonds within the ring range from 1.37 to 1.40 Å [13]. The C-O bond lengths in acetate esters generally fall between 1.43 and 1.47 Å, with C=O bond lengths around 1.20 to 1.22 Å.
Hydrogen bonding patterns show significant variation among the analogous compounds, depending on the substituent pattern and crystal packing arrangements. Compounds with electron-donating substituents like methyl groups often exhibit different hydrogen bonding strengths compared to those with electron-withdrawing groups [4]. The specific positioning of the 2-methyl group in the target compound creates a unique electronic environment that likely influences both the strength and directionality of hydrogen bonding interactions.